molecular formula C16H22N4 B5623448 5-allyl-4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-6-methylpyrimidin-2-amine

5-allyl-4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-6-methylpyrimidin-2-amine

Cat. No. B5623448
M. Wt: 270.37 g/mol
InChI Key: HQGAXAIHPJOLIN-BETUJISGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-allyl-4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-6-methylpyrimidin-2-amine" is a complex molecule that falls within the realm of organic chemistry, specifically involving pyrimidine derivatives. Its structure suggests potential for interesting chemical reactions and properties due to the presence of various functional groups including allyl, methyl, and amine groups attached to a pyrimidin-2-amine core.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to obtain complex molecules with high specificity. For instance, the synthesis of fluorinated heterocyclic scaffolds, as mentioned in research, involves Michael addition and Mannich reaction, indicative of the complex reactions that might be involved in synthesizing compounds like the one (Revanna et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like X-ray crystallography, which helps in understanding the conformational differences and stabilization mechanisms through hydrogen bonding interactions. Similar structural analyses have been performed on benzyl-pyrimidinyl-amines, providing insights into the arrangement of molecules and their interactions (Odell et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of the compound can be influenced by its functional groups. For example, the allyl group might undergo reactions such as allylic substitution or participate in cycloaddition reactions. The pyrimidine core could engage in nucleophilic substitutions or act as a ligand in coordination chemistry. Studies on related compounds provide insights into such reactivities and the potential formation of novel structures (Brooke & Ferguson, 1986).

properties

IUPAC Name

4-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-6-methyl-5-prop-2-enylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4/c1-3-6-14-11(2)18-16(17)19-15(14)20-9-12-7-4-5-8-13(12)10-20/h3-5,12-13H,1,6-10H2,2H3,(H2,17,18,19)/t12-,13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGAXAIHPJOLIN-BETUJISGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)N2CC3CC=CCC3C2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC(=N1)N)N2C[C@H]3CC=CC[C@H]3C2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.